molecular formula C14H9N3 B8307484 3-Phenyl-1H-5-indazolecarbonitrile

3-Phenyl-1H-5-indazolecarbonitrile

Cat. No.: B8307484
M. Wt: 219.24 g/mol
InChI Key: PKBQNGSNENPPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1H-5-indazolecarbonitrile is a useful research compound. Its molecular formula is C14H9N3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

3-phenyl-1H-indazole-5-carbonitrile

InChI

InChI=1S/C14H9N3/c15-9-10-6-7-13-12(8-10)14(17-16-13)11-4-2-1-3-5-11/h1-8H,(H,16,17)

InChI Key

PKBQNGSNENPPQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 300 mg of tert-butyl 3-bromo-5-cyano-1H-1-indazolecarboxylate produced in Production Example I-14-b in 10 ml dimethylformamide were added 376 mg of tri-n-butyl(phenyl)tin and 54 mg of tetrakis(triphenylphosphine)palladium(0), and the mixture was stirred at 150° C. for 45 minutes. After removing the solvent by distillation, the residue was dissolved in 1.5 ml of ethyl acetate and the mixture was adsorbed by 1.5 g of silica gel. The crude product was purified and separated by silica gel column chromatography (ethyl acetate:toluene=3:97 to 1:19) and the resulting amorphous powder was crystallized from diisopropyl ether, to give 117 mg of the title compound as pale yellow crystals.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step Two
Quantity
54 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 22 g of 5-formyl-3-phenylindazole, 8 g of hydroxylamine hydrochloride and 12.5 g of sodium formate was added to 150 ml of formic acid, and after refluxing for 2 hours, the mixture was extracted with chloroform. The extract was washed with water, dried over anhydrous sodium sulfate and concentrated to give 16.5 g of 5-cyano-3-phenylindazole (m.p. 150°-151° C.).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

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